BenchChemオンラインストアへようこそ!

N-methylazetidine-3-carboxamide

Metabolic stability Human hepatocyte clearance Drug metabolism

Acquire N-methylazetidine-3-carboxamide for medicinal chemistry leveraging its strained azetidine core (25.4 kcal/mol ring strain) and reduced lipophilicity (XLogP3 -1.1). This scaffold eliminates N-dealkylation and oxazolidine-forming metabolism inherent to piperidine/pyrrolidine analogs in human hepatocyte assays. Optimized for Fsp³ enhancement, ligand efficiency, and CNS penetration programs where metabolic stability and off-target promiscuity reduction are critical.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 864350-86-7
Cat. No. B1429276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylazetidine-3-carboxamide
CAS864350-86-7
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1CNC1
InChIInChI=1S/C5H10N2O/c1-6-5(8)4-2-7-3-4/h4,7H,2-3H2,1H3,(H,6,8)
InChIKeyFGXXCOXDQDQWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylazetidine-3-carboxamide (CAS 864350-86-7): Chemical Identity and Procurement Baseline


N-Methylazetidine-3-carboxamide (CAS 864350-86-7) is a non-aromatic heterocyclic amide featuring a four-membered azetidine ring bearing a methylcarboxamide substituent at the 3-position. With a molecular formula of C₅H₁₀N₂O, a molecular weight of 114.15 g/mol, a calculated XLogP3 of -1.1, and a topological polar surface area of 41.1 Ų, this compound serves as a conformationally restricted building block or amide bioisostere scaffold in medicinal chemistry programs [1]. The strained azetidine core imparts unique reactivity and physicochemical properties that distinguish it from larger aza-heterocyclic analogs such as piperidines and pyrrolidines, with significant implications for metabolic stability, ligand efficiency, and target binding geometry [2].

Procurement Risk Alert: Why Piperidine or Pyrrolidine Analogs Cannot Substitute for N-Methylazetidine-3-carboxamide


Generic substitution with larger saturated aza-heterocycles such as piperidine- or pyrrolidine-based carboxamides is not scientifically valid due to fundamental differences in ring strain energy, basicity, metabolic vulnerability, and conformational restriction. The azetidine ring possesses an estimated ring strain of approximately 25.4 kcal/mol, which fundamentally alters both its reactivity profile and its resistance to certain metabolic clearance pathways compared to piperidine or pyrrolidine analogs . Critically, direct comparative studies have demonstrated that piperidine-containing compounds are susceptible to N-dealkylation and oxazolidine ring formation metabolism in human hepatocytes, whereas azetidine-based replacements in the same pharmacophore series completely circumvent these specific metabolic liabilities while retaining target potency [1]. Furthermore, azetidines exhibit distinct basicity (pKa of the conjugate acid) and lipophilicity profiles relative to their larger-ring counterparts, parameters that cannot be normalized through simple formulation adjustments and directly impact oral bioavailability and CNS penetration potential [2]. Substitution of N-methylazetidine-3-carboxamide with a piperidine or pyrrolidine carboxamide would therefore introduce uncharacterized metabolic and physicochemical variables that undermine the reproducibility of lead optimization data.

Quantitative Differentiation Evidence: N-Methylazetidine-3-carboxamide vs. In-Class Analogs


Metabolic Stability Advantage: Azetidine Scaffolds Avoid N-Dealkylation and Oxazolidine Formation Observed in Piperidine Analogs

In a direct comparative study of 5-HT₄ partial agonists, piperidine-containing compounds were found to undergo two distinct metabolic pathways: N-dealkylation (producing metabolite M1) and intramolecular cyclization to form oxazolidine metabolites (M2). Replacement of the piperidine ring with an azetidine ring in the same molecular context completely eliminated both metabolic pathways; azetidine analogs were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites [1]. This represents a binary, pathway-specific metabolic advantage rather than a graded reduction in clearance.

Metabolic stability Human hepatocyte clearance Drug metabolism

Physicochemical Property Differentiation: Reduced Basicity and Lipophilicity of Azetidine vs. Piperidine Scaffolds

A systematic comparative study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives established that mono- and difluorination of these saturated heterocyclic amines reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability in nearly all cases [1]. The parent azetidine scaffold has a conjugate acid pKa of approximately 11.29 [2], whereas piperidine exhibits a higher pKa of approximately 11.22 [3]. This difference, while modest, contributes to distinct ionization profiles at physiological pH. More significantly, azetidine-based scaffolds consistently occupy more favorable regions of pKa–LogP plots relative to piperidine and pyrrolidine counterparts, indicating superior alignment with Lipinski-like drug-likeness criteria [1].

pKa LogP Physicochemical profiling

Fractional sp³ Carbon Content: Azetidine Scaffolds Enhance Three-Dimensionality for Improved Ligand Efficiency

The azetidine ring introduces a higher fractional sp³ carbon character compared to planar aromatic or larger, more flexible aliphatic rings. This increased three-dimensionality is empirically correlated with improved aqueous solubility, reduced promiscuity in biochemical assays, and enhanced clinical success rates . The N-methylazetidine-3-carboxamide scaffold inherently possesses higher sp³ fraction than analogous piperidine- or pyrrolidine-based carboxamides on a per-heavy-atom basis, a property that cannot be achieved with acyclic amide alternatives without sacrificing conformational restriction.

Fraction sp³ Ligand efficiency Drug-likeness

Conformational Restriction: Azetidine Carboxamides as Reduced Amide Dipeptide Isosteres

N-Methylazetidine-3-carboxamide functions as a conformationally restricted reduced amide dipeptide isostere, a scaffold class that has been systematically evaluated for peptide bond mimicry [1]. The four-membered azetidine ring imposes a defined dihedral angle constraint that is fundamentally distinct from the conformational flexibility of acyclic amides or the larger ring geometries of piperidine and pyrrolidine analogs. This rigidity can translate to enhanced target binding affinity through reduced entropic penalty upon binding, a property that is scaffold-intrinsic and not achievable through acyclic or larger-ring substitutions [1].

Conformational restriction Peptidomimetic Bioisostere

Intrinsic Microsomal Clearance: High Metabolic Stability Across Azetidine Derivative Series

A comprehensive systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that intrinsic microsomal clearance measurements revealed high metabolic stability across the azetidine compound series studied, with the sole exception of the 3,3-difluoroazetidine derivative [1]. This indicates that the azetidine scaffold itself confers inherent resistance to oxidative metabolism that is broadly maintained across diverse substitution patterns, a property that is not uniformly observed across pyrrolidine and piperidine derivative series.

Microsomal stability Intrinsic clearance Hepatic metabolism

Procurement-Relevant Application Scenarios for N-Methylazetidine-3-carboxamide (CAS 864350-86-7)


Metabolic Soft-Spot Mitigation in Lead Optimization

Medicinal chemistry teams encountering N-dealkylation or oxazolidine-forming metabolism in piperidine- or pyrrolidine-containing leads should consider replacement with N-methylazetidine-3-carboxamide as a scaffold swap. The evidence from head-to-head 5-HT₄ agonist studies demonstrates that azetidine replacements completely eliminate both metabolic pathways while maintaining target potency [1]. This scenario applies particularly to CNS-targeted programs where circulating active metabolites complicate PK/PD interpretation or contribute to off-target pharmacology.

Fractional sp³ Carbon Enhancement for Hit-to-Lead Libraries

Organizations implementing Fsp³ (fractional sp³ carbon) metrics for compound library quality should prioritize procurement of azetidine-3-carboxamide derivatives, including N-methylazetidine-3-carboxamide, as sp³-rich, conformationally restricted building blocks. Azetidine scaffolds are documented to increase the sp³ character of molecules, which correlates empirically with improved solubility and reduced promiscuity in biochemical assays . This aligns with industry best practices for reducing attrition due to off-target toxicity and poor developability.

Conformationally Constrained Amide Bioisostere for Peptidomimetic Programs

Peptidomimetic and macrocyclic drug discovery programs requiring rigid amide replacements should evaluate N-methylazetidine-3-carboxamide as a reduced amide dipeptide isostere. The azetidine-3-carboxamide framework imposes a defined conformational constraint that is distinct from the flexibility of acyclic amides and the larger-ring geometries of piperidine- and pyrrolidine-based alternatives [2]. This preorganization can translate to enhanced target binding affinity and improved ligand efficiency, critical for challenging targets with shallow or solvent-exposed binding pockets.

Systematic Scaffold Hopping for CNS Drug Discovery

CNS-focused medicinal chemistry programs seeking to optimize physicochemical properties while maintaining target engagement should incorporate N-methylazetidine-3-carboxamide into scaffold-hopping strategies. Systematic studies of azetidine-based scaffolds for CNS-focused lead-like libraries have validated their in vitro physicochemical and pharmacokinetic properties as favorable for CNS penetration potential [3]. The combination of reduced basicity, optimal lipophilicity, and high metabolic stability positions this scaffold class for programs targeting neurological or psychiatric indications.

Quote Request

Request a Quote for N-methylazetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.